Carissone
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Overview
Description
Carissone is a natural product found in Balsamorhiza sagittata, Carissa spinarum, and other organisms with data available.
Scientific Research Applications
Antibacterial Compounds from Carissa lanceolata
Carissone, along with dehydrothis compound and carindone, has been identified as an antibacterial compound extracted from Carissa lanceolata. These compounds have shown activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, highlighting their potential in antibacterial applications. Notably, dehydrothis compound and carindone demonstrated a minimum inhibitory concentration of less than 0.5 mg/ml against S. aureus and E. coli (Lindsay et al., 2000).
Synthetic Applications
Synthesis of this compound
This compound has been synthesized using controlled isomerization in Diels-Alder reactions. This methodology enabled the production of this compound and cosmosoic acid, contributing to the field of organic chemistry and potentially paving the way for synthetic applications of this compound (Peng et al., 2012).
Anti-Inflammatory Applications
Anti-Inflammatory Agents from Carissa carandas
In a study investigating the anti-inflammatory potential of Carissa carandas roots, this compound was identified as a significant inhibitor of proinflammatory mediators like TNF-α, IL-1β, and nitric oxide. This suggests its potential use as an anti-inflammatory agent, with comparable effects to specific inhibitors (Galipalli et al., 2015).
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(4aS,7R)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11,17H,5-9H2,1-4H3/t11-,15+/m1/s1 |
InChI Key |
ZWSWPQHKDLDIDL-ABAIWWIYSA-N |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(C)(C)O |
SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)O |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)O |
Synonyms |
carissone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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